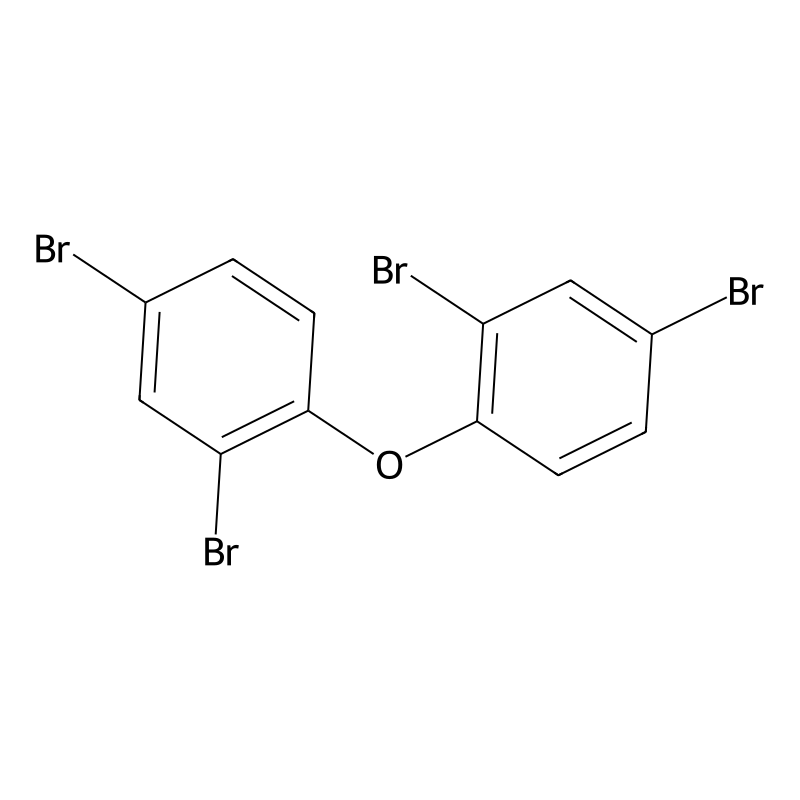2,2',4,4'-Tetrabromodiphenyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Historical use as a flame retardant:
2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs) class of chemicals. PBDEs were widely used as flame retardants in various electronic products, furniture, and textiles due to their ability to suppress fire ignition and spread. However, concerns regarding their environmental persistence, bioaccumulation, and potential health risks led to a global phase-out of their production and use starting in the late 2000s. [Source: US Environmental Protection Agency, "TOXICOLOGICAL REVIEW OF 2,2',4,4'-TETRABROMODIPHENYL ETHER (BDE-47)" ]
Research on environmental impact:
Despite the phase-out, BDE-47 remains present in the environment due to its historical use and persistence. Research continues to investigate its impact on various ecological components, including:
- Effects on aquatic life: Studies have shown that BDE-47 exposure can disrupt the endocrine system and reproductive function in fish, potentially impacting populations. [Source: National Institutes of Health, "Effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on reproductive and endocrine function in female zebrafish (Danio rerio)" ]
- Bioaccumulation in the food chain: BDE-47 can accumulate in the fatty tissues of organisms, posing potential risks to predators higher in the food chain. [Source: National Institutes of Health, "2,2',4,4'-tetrabromodiphenyl ether (BDE-47) induces wide metabolic changes including attenuated mitochondrial function and enhanced glycolysis in PC12 cells" ]
Research on potential health effects:
- Neurodevelopmental effects: Studies have explored possible links between BDE-47 exposure and developmental issues in children, such as cognitive impairment and behavioral problems. [Source: National Institutes of Health, "Developmental neurotoxicity of polybrominated diphenyl ethers (PBDEs)" ]
- Thyroid hormone disruption: BDE-47 might interfere with the body's thyroid hormone system, potentially impacting metabolism and development. [Source: National Institutes of Health, "Polybrominated diphenyl ethers (PBDEs) and thyroid function" ]
2,2',4,4'-Tetrabromodiphenyl ether, commonly referred to as BDE-47, is a member of the polybrominated diphenyl ethers group. This compound is characterized by the presence of four bromine atoms attached to a biphenyl ether structure, specifically at the 2, 2', 4, and 4' positions. BDE-47 is primarily utilized as a flame retardant in various consumer products, including electronics, textiles, and building materials. Due to its hydrophobic nature and lipophilicity, it tends to accumulate in the environment and within biological systems, raising concerns regarding its persistence and potential toxicity .
BDE-47 is considered a potential environmental contaminant due to its persistence and bioaccumulation. While the exact human health effects remain under investigation, concerns include:
Research indicates that BDE-47 exhibits significant biological activity that may impact human health and ecological systems. Studies have demonstrated its potential to disrupt endocrine functions, leading to alterations in thyroid hormone levels and reproductive toxicity. Furthermore, exposure to BDE-47 has been linked to neurodevelopmental impairments in aquatic organisms such as zebrafish, where it induces behavioral changes and affects motor functions . The compound has also been shown to modulate immune responses by affecting macrophage activity and miRNA expression profiles involved in inflammation and immune regulation .
The synthesis of 2,2',4,4'-tetrabromodiphenyl ether typically involves bromination reactions of diphenyl ether precursors. One common method includes the direct bromination of diphenyl ether using bromine in the presence of a Lewis acid catalyst. This process allows for selective bromination at the desired positions on the aromatic rings. Alternative methods may involve the use of different brominating agents or conditions that favor the formation of specific congeners within the polybrominated diphenyl ethers family .
BDE-47 is primarily used as a flame retardant due to its effectiveness in reducing flammability in various materials. Its applications span across multiple industries:
- Electronics: Used in circuit boards and casings.
- Textiles: Incorporated into fabrics for upholstery and clothing.
- Construction: Added to insulation materials and coatings.
Despite its utility, regulatory scrutiny has increased due to environmental and health concerns associated with its persistence and toxicity.
Interaction studies involving BDE-47 have revealed its capacity to interfere with several biological pathways. For instance:
- Endocrine Disruption: BDE-47 can affect thyroid hormone signaling pathways, leading to developmental issues in vertebrates.
- Neurotoxicity: In zebrafish models, exposure has been shown to induce oxidative stress and endoplasmic reticulum stress, contributing to neurodevelopmental deficits .
- Immune Response Modulation: Research indicates that BDE-47 can alter macrophage function and miRNA expression related to immune responses .
BDE-47 belongs to a larger class of polybrominated diphenyl ethers which includes several other congeners. Here are some similar compounds:
| Compound Name | Bromination Pattern | Unique Characteristics |
|---|---|---|
| 2,2',4-Bromodiphenyl Ether | 3 Bromines | Less persistent than BDE-47; lower bioaccumulation |
| 2,2',4,4'-Tetrabromodiphenyl Ether | 4 Bromines | Highly persistent; significant environmental concern |
| Decabromodiphenyl Ether | 10 Bromines | Widely used but more toxic; higher bioaccumulation risk |
| Hexabromocyclododecane | Varies | Alternative flame retardant; different environmental fate |
BDE-47 is particularly noted for its high persistence in the environment compared to these other compounds. Its unique structure allows it to exhibit specific toxicological effects that are not as pronounced in other brominated compounds.







